molecular formula C19H13F3N4O3S B2499831 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide CAS No. 396721-08-7

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide

Cat. No. B2499831
CAS RN: 396721-08-7
M. Wt: 434.39
InChI Key: IRARFZJLATXPSC-UHFFFAOYSA-N
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Description

The compound "N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide" is a synthetic organic molecule that likely possesses a complex structure with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of amines with acylating agents. For instance, the synthesis of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides involves treating 6-aminoflavone with aroyl isothiocyanate followed by a reaction with PCl5 in POCl3 medium . Similarly, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides are synthesized from 4-aminophenazone, indicating the versatility of benzamide synthesis . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined using single-crystal X-ray diffraction, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . This information is crucial for understanding the 3-dimensional conformation of the molecule, which can influence its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For instance, the antihypertensive activity of certain benzamides is influenced by the nature of their substituents, such as acetyl or nitro groups . This suggests that the functional groups present in the compound of interest could similarly affect its reactivity and potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state structure and properties of these compounds . For the compound "N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide", one can infer that similar intermolecular interactions may be present, affecting its physical properties and how it may interact with biological targets.

Scientific Research Applications

Synthetic Pathways and Biological Evaluation

  • Antitumor Agents : The synthesis of benzothiazole derivatives, including those related to the chemical structure of interest, has been explored for their potent antitumor properties. For instance, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, indicating the relevance of such structures in developing anticancer therapies (Yoshida et al., 2005).

  • Carbonic Anhydrase Inhibitors : Metal complexes of heterocyclic sulfonamide, structurally akin to the compound of interest, have demonstrated strong inhibitory properties against human carbonic anhydrase enzymes. These findings suggest potential applications in treating conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).

  • Thermally Stable Polymers : The development of well-defined aramides and block copolymers containing aramide segments with low polydispersity demonstrates the role of similar compounds in synthesizing new materials with potential applications in various industries, from textiles to aerospace (Yokozawa et al., 2002).

Antimycobacterial Agents

  • New benzamide derivatives have been synthesized and evaluated for their antimycobacterial activity, highlighting the potential of structurally related compounds in addressing infectious diseases like tuberculosis. This research direction underscores the importance of such compounds in developing new therapeutics against resistant microbial strains (Nayak et al., 2016).

properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O3S/c20-19(21,22)15-4-2-1-3-13(15)18(27)23-17-14-9-30-10-16(14)24-25(17)11-5-7-12(8-6-11)26(28)29/h1-8H,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRARFZJLATXPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide

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